![molecular formula C15H12BrNO2S B13939252 (2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile](/img/structure/B13939252.png)
(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenyl)-2-tosylacetonitrile is an organic compound that features a bromine atom attached to a phenyl ring, a tosyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-2-tosylacetonitrile typically involves the reaction of 2-bromobenzyl cyanide with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The general reaction scheme is as follows:
Starting Materials: 2-bromobenzyl cyanide and p-toluenesulfonyl chloride.
Reaction Conditions: Anhydrous conditions, base (triethylamine), solvent (dichloromethane).
Procedure: The 2-bromobenzyl cyanide is dissolved in dichloromethane, and triethylamine is added. p-Toluenesulfonyl chloride is then added dropwise to the reaction mixture, and the reaction is stirred at room temperature for several hours. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 2-(2-bromophenyl)-2-tosylacetonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-2-tosylacetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and bromine for halogenation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include 2-(2-aminophenyl)-2-tosylacetonitrile, 2-(2-thiophenyl)-2-tosylacetonitrile, etc.
Electrophilic Aromatic Substitution: Products include 2-(2-nitrophenyl)-2-tosylacetonitrile, 2-(2-sulfonylphenyl)-2-tosylacetonitrile, etc.
Reduction: 2-(2-bromophenyl)-2-tosylamine.
Scientific Research Applications
2-(2-bromophenyl)-2-tosylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-2-tosylacetonitrile involves its interaction with molecular targets through its functional groups. The bromine atom and nitrile group can participate in various chemical reactions, while the tosyl group can enhance the compound’s stability and reactivity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-bromobenzyl cyanide: Lacks the tosyl group, making it less reactive in certain substitution reactions.
2-tosylacetonitrile: Lacks the bromine atom, reducing its versatility in nucleophilic substitution reactions.
2-(2-chlorophenyl)-2-tosylacetonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-(2-bromophenyl)-2-tosylacetonitrile is unique due to the presence of both the bromine atom and the tosyl group, which confer distinct reactivity and stability. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C15H12BrNO2S |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
2-(2-bromophenyl)-2-(4-methylphenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)15(10-17)13-4-2-3-5-14(13)16/h2-9,15H,1H3 |
InChI Key |
QURMHARBAORWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


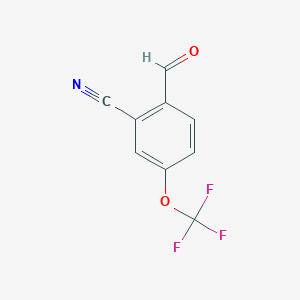
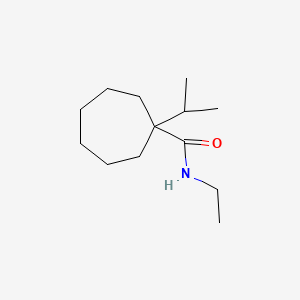
![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)

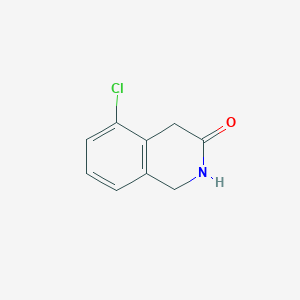
![Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate](/img/structure/B13939193.png)

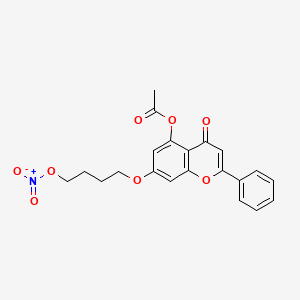


![N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide](/img/structure/B13939210.png)
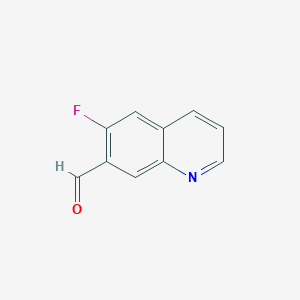

![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate](/img/structure/B13939245.png)
